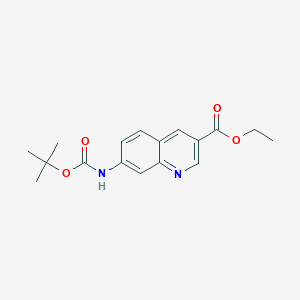

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a quinoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the Boc-protected amino group and the ethyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents such as halides, alkyl groups, or amino groups.

Scientific Research Applications

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate include other quinoline derivatives with different substituents, such as:

- Ethyl 7-aminoquinoline-3-carboxylate

- Ethyl 7-(methylamino)quinoline-3-carboxylate

- Ethyl 7-(dimethylamino)quinoline-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The Boc-protected amino group provides stability and ease of handling during synthesis, while the ethyl ester group allows for further chemical modifications.

Biological Activity

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.30 g/mol

- CAS Number : 1416440-75-9

The compound features a quinoline core with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functional group, which contribute to its reactivity and biological properties.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving enzyme inhibitors.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing biological pathways associated with cell signaling.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown:

- Broad-spectrum Activity : Effective against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.

- Mechanistic Insights : The compound's structure allows it to interfere with bacterial metabolic pathways, although specific targets remain under investigation.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : this compound has shown inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231). For example, it exhibited an IC50 value of approximately 0.126 μM against these cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50(μM) | Comparison with 5-FU (IC50) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF10A (non-cancer) | 2.4 | N/A |

This selectivity suggests a favorable therapeutic index for targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. However, further research is necessary to elucidate these effects comprehensively.

Case Studies and Research Findings

- In Vivo Studies : In murine models of breast cancer metastasis, treatment with this compound resulted in reduced tumor volume and weight without significant side effects .

- Mechanistic Studies : Investigations into the interaction of this compound with P-glycoprotein (P-gp), a crucial player in drug resistance, revealed that it preferentially inhibits ATPase activity associated with P-gp, suggesting potential utility in overcoming multidrug resistance in cancer therapy .

- Comparative Analysis : When compared to other quinoline derivatives, this compound showed superior selectivity and potency against specific cancer cell lines, underscoring its potential as a lead compound for further development .

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-5-22-15(20)12-8-11-6-7-13(9-14(11)18-10-12)19-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) |

InChI Key |

JJLSISHVZMRQDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.